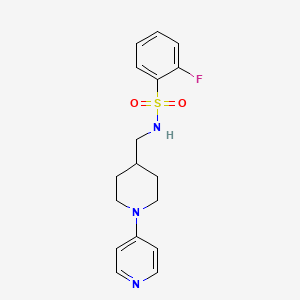

2-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

CAS No.: 2034231-35-9

Cat. No.: VC5161726

Molecular Formula: C17H20FN3O2S

Molecular Weight: 349.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034231-35-9 |

|---|---|

| Molecular Formula | C17H20FN3O2S |

| Molecular Weight | 349.42 |

| IUPAC Name | 2-fluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C17H20FN3O2S/c18-16-3-1-2-4-17(16)24(22,23)20-13-14-7-11-21(12-8-14)15-5-9-19-10-6-15/h1-6,9-10,14,20H,7-8,11-13H2 |

| Standard InChI Key | SMYMKCVRLVZMSR-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2F)C3=CC=NC=C3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

A piperidine ring substituted at the 1-position with a pyridin-4-yl group.

-

A methylbenzenesulfonamide moiety attached to the piperidine’s 4-position.

-

A fluorine atom at the ortho position of the benzene ring.

The molecular formula is , with a molecular weight of 349.4 g/mol . The presence of both pyridine and piperidine rings introduces basic nitrogen centers, while the sulfonamide group contributes to hydrogen-bonding capabilities.

Table 1: Key Physicochemical Properties

Stereochemical Considerations

While stereochemical data for this specific compound remains unpublished, analogous piperidine-pyridine systems often exhibit axial chirality due to restricted rotation around the piperidine-pyridine bond . The sulfonamide’s conformation may further influence target binding, as seen in related kinase inhibitors .

Synthesis and Derivatization

Synthetic Pathways

The synthesis typically involves sequential functionalization of the piperidine scaffold:

-

Piperidine-Pyridine Coupling: Reaction of 4-(aminomethyl)piperidine with pyridin-4-yl bromide under Buchwald-Hartwig conditions .

-

Sulfonamide Formation: Treatment of the intermediate amine with 2-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Key Reaction:

Structural Analogues

Patent WO2018106284A1 discloses benzenesulfonamide derivatives with substituted pyridine/piperidine systems, highlighting strategies to enhance bioavailability and target affinity . For example:

-

Introduction of chloro or methyl groups on the benzene ring improves metabolic stability .

-

Replacing the pyridin-4-yl group with thiazole rings modulates kinase inhibition profiles .

Biological Activity and Mechanisms

Putative Targets

While direct biological data for this compound is limited, structurally related sulfonamides exhibit activity against:

-

Protein Kinases: Inhibition of VEGFR2 and PDGFRβ via sulfonamide-mediated interactions with ATP-binding pockets .

-

G Protein-Coupled Receptors (GPCRs): Antagonism of serotonin receptors due to the piperidine-pyridine pharmacophore .

Structure-Activity Relationships (SAR)

-

Fluorine Position: Ortho-fluorine on the benzene ring enhances target affinity by reducing steric hindrance compared to para-substituted analogs .

-

Piperidine Methyl Spacer: The methylene bridge between piperidine and sulfonamide optimizes ligand-receptor distance in docking models .

Research Applications and Challenges

Synthetic Challenges

-

Regioselectivity: Controlling substitution patterns on the piperidine ring during coupling reactions.

-

Purification: Difficulty in separating stereoisomers without chiral stationary phases .

Future Directions

-

In Vitro Screening: Prioritize assays against kinase panels and GPCRs.

-

Prodrug Development: Address solubility limitations through phosphate or ester derivatives.

-

Crystallography: Resolve 3D structure to guide rational design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume